Home > Products > Screening Compounds P86478 > Glucagon (hydrochloride)
Glucagon (hydrochloride) -

Glucagon (hydrochloride)

Catalog Number: EVT-10957364
CAS Number:
Molecular Formula: C153H226ClN43O49S
Molecular Weight: 3519.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Glucagon is synthesized from proglucagon, which is cleaved into several peptides, including glucagon, in the pancreatic alpha cells. The compound can be obtained through recombinant DNA technology or chemical synthesis methods.

Classification

Glucagon (hydrochloride) falls under the category of hyperglycemic agents and is classified as a peptide hormone. It is also categorized as a glucagon receptor agonist due to its action on glucagon receptors.

Synthesis Analysis

Methods

The synthesis of glucagon can be achieved through various methods, including:

  1. Solid-Phase Peptide Synthesis: This involves using solid-phase synthesis resin as a starting material. The process typically includes:
    • Sequentially connecting amino acids protected with Fmoc groups.
    • Removing protective groups and conducting peptide coupling reactions.
    • Cleaving the peptide from the resin and purifying it through high-performance liquid chromatography (HPLC) .
  2. Boc-based Synthesis: This method utilizes Boc-protected amino acids and involves similar steps as solid-phase synthesis but uses different protective strategies for amino acids .

Technical Details

The purification of glucagon hydrochloride often employs reversed-phase high-performance liquid chromatography, which enhances purity and yield, making it suitable for industrial applications . The typical yield can exceed 80%, with purities greater than 99% achievable through optimized protocols.

Molecular Structure Analysis

Structure

Glucagon is composed of 29 amino acids and has a molecular formula of C_153H_225N_43O_49S. Its molecular weight is approximately 3485 Da. The structure features a specific arrangement of hydrophobic and hydrophilic regions that facilitate its interaction with glucagon receptors.

Data

The peptide sequence is characterized by a distinct N-terminal region that is crucial for receptor binding and biological activity. The conformation of glucagon in solution can vary, influenced by factors such as pH and ionic strength.

Chemical Reactions Analysis

Reactions

Glucagon undergoes various chemical reactions, primarily involving its interaction with receptors leading to downstream signaling pathways. Key reactions include:

  • Glycogenolysis: Glucagon activates glycogen phosphorylase, promoting the breakdown of glycogen into glucose.
  • Gluconeogenesis: It stimulates gluconeogenesis in the liver, enhancing glucose production from non-carbohydrate sources.

Technical Details

The binding affinity of glucagon to its receptor triggers adenylate cyclase activity, resulting in increased cyclic adenosine monophosphate levels, which mediates its physiological effects .

Mechanism of Action

Process

Glucagon exerts its effects by binding to specific glucagon receptors located primarily in the liver. This interaction activates G protein-coupled receptors that stimulate adenylate cyclase activity, leading to increased levels of cyclic adenosine monophosphate within the cell.

Data

The elevation of cyclic adenosine monophosphate results in enhanced glycogenolysis and gluconeogenesis, effectively raising blood glucose levels. Studies have shown that glucagon's action can counteract hypoglycemia within minutes when administered intravenously or intramuscularly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glucagon hydrochloride typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and slightly soluble in organic solvents like ethanol.

Chemical Properties

  • Stability: Glucagon is sensitive to heat and pH changes; it degrades rapidly at elevated temperatures or extreme pH levels.
  • Purity: High-purity glucagon can be obtained through advanced purification techniques, with impurities generally below 0.1% for inorganic ions .
Applications

Scientific Uses

Glucagon (hydrochloride) has several applications in both clinical and research settings:

  1. Diabetes Management: It is used as an emergency treatment for severe hypoglycemia in diabetic patients.
  2. Diagnostic Tool: Glucagon stimulation tests are employed to assess pancreatic function.
  3. Research Applications: It serves as a model compound for studying metabolic pathways and drug development related to diabetes and obesity .
Molecular Pharmacology and Signaling Mechanisms

Glucagon Receptor (GCGR) Agonism and Intracellular Cascades

Glucagon hydrochloride activates the class B G protein-coupled glucagon receptor (GCGR), predominantly expressed in hepatocytes. This receptor exhibits high structural plasticity during activation, characterized by an outward movement of transmembrane helix 6 (TM6) and rearrangement of intracellular domains, creating a binding pocket for G proteins [2].

Gsα and Gq Protein-Coupled Receptor Activation Dynamics

GCGR couples primarily to Gsα and Gq proteins upon glucagon binding:

  • Gsα activation triggers GDP-to-GTP exchange on the Gα subunit, inducing domain separation between the Ras-like GTPase domain and α-helical domain (AHD). This separation exposes nucleotide-binding sites and facilitates GDP release—the rate-limiting step in G-protein activation [2] [6].
  • Gq coupling activates phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes calcium from endoplasmic reticulum stores [5].Nuclear magnetic resonance (NMR) studies reveal that transducer binding stabilizes active receptor conformations, with the conserved xWIPF motif acting as a dynamic switch regulating signal transmission efficiency [6].

Cyclic AMP (cAMP)-Dependent Glycogenolytic Pathways

Gsα-mediated adenylate cyclase activation elevates intracellular cAMP (≥10-fold within minutes), activating protein kinase A (PKA):

  • PKA phosphorylates glycogen phosphorylase kinase, which subsequently phosphorylates glycogen phosphorylase
  • Phosphorylated glycogen phosphorylase catalyzes glycogen breakdown into glucose-1-phosphate
  • Glucose-1-phosphate is converted to glucose for hepatic release [1] [5]Table 1: Key Signaling Molecules in Glucagon-Mediated Glycogenolysis
Signaling ComponentActivation MechanismDownstream TargetMetabolic Outcome
Gsα proteinGDP/GTP exchangeAdenylate cyclase ↑ cAMP production
PKAcAMP bindingGlycogen phosphorylase kinasePhosphorylation cascade initiation
Glycogen phosphorylasePhosphorylationGlycogenGlucose-1-phosphate release

Calcium-Mediated Signal Transduction in Hepatic Glucose Mobilization

Concurrent Gq activation enhances gluconeogenesis through calcium-dependent mechanisms:

  • IP3 receptor activation releases Ca²⁺ from endoplasmic reticulum stores (≈200 nM baseline to ≥500 nM)
  • Calcium/calmodulin-dependent protein kinase (CaMK) phosphorylates cAMP response element-binding protein (CREB), upregulating phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase)
  • DAG activates protein kinase C (PKC), amplifying CREB transcriptional activity [1] [8]This dual cAMP/Ca²⁺ signaling ensures rapid glucose mobilization during fasting while sustaining glucose production via transcriptional regulation.

Allosteric Modulation of Glucagon-Like Peptide Receptors (GLP-1R/GLP-2R)

Structural homology enables cross-talk between glucagon and glucagon-like peptide receptors:

  • Receptor Topology: Cryo-EM structures reveal that GLP-1R and GLP-2R share a conserved 7-transmembrane core but exhibit distinct extracellular loop conformations. GLP-2R possesses a uniquely protruded ECL1 that accommodates the N-terminal histidine of GLP-2 in a TM3-oriented binding pose, differing from GLP-1’s TM5 engagement [3].
  • Allosteric Sites: High-throughput screening identified positive allosteric modulators (PAMs) for GLP-1R (e.g., compound C6) that enhance native GLP-1 potency by 3-fold. These bind within the receptor’s transmembrane bundle, stabilizing active conformations without intrinsic agonist activity [7].
  • Biased Agonism: Certain glucagon analogs preferentially activate cAMP over β-arrestin pathways. This bias depends on interactions with residues in TM1 (V86³·⁴⁰b) and TM7 (I354⁷·⁴⁶b), which influence G-protein coupling specificity [1] [10].

Table 2: Structural Determinants of Ligand Specificity in Class B GPCRs

ReceptorCritical ResiduesLigand EngagementConformational Outcome
GCGRQ232³·³⁷b, V271³·⁴⁰bGlucagon N-terminusTM6 outward shift (≥10Å)
GLP-1RQ234³·³⁷b, E247³·⁵⁰bGLP-1 helix orientationTM1/TM7 proximity tightening
GLP-2RH268³·³⁷b, V271³·⁴⁰bGLP-2 His1 penetrationECL1 extension, TM7 rotation

Cross-Talk Between Glucagon and Insulin Signaling Networks

Hepatocytes integrate opposing signals from glucagon and insulin to maintain metabolic homeostasis:

Gluconeogenic Regulation

  • Glucagon-activated CREB upregulates PEPCK and G6Pase transcription, while insulin inhibits these genes via AKT-mediated phosphorylation of FOXO1. During hyperglucagonemia (e.g., fasting), FOXO1 nuclear translocation dominates, increasing gluconeogenic flux by ≤70% [4] [8].
  • Insulin suppresses glucagon-induced cAMP through PDE3B activation, reducing PKA activity. This crosstalk occurs within hepatic sinusoids where insulin concentrations fluctuate postprandially [4].

Amino Acid Catabolism and Ureagenesis

  • Glucagon stimulates amino acid uptake and catabolism via upregulation of hepatic amino acid transporters (e.g., SLC38A1). Resulting carbon skeletons feed into gluconeogenesis [8].
  • Hyperglucagonemia (>150 pg/mL) increases ureagenesis by ≥40%, clearing ammonia generated from amino acid deamination. This process is suppressed by insulin-mediated mTOR activation, which promotes protein synthesis [4] [8].

Lipid Metabolism Interplay

  • Glucagon promotes lipolysis in adipose tissue indirectly through catecholamine release, increasing free fatty acid delivery to the liver.
  • Insulin counteracts this by activating sterol regulatory element-binding protein 1c (SREBP-1c), driving fatty acid synthase expression and lipid storage. Disruption (e.g., glucagon resistance) causes dyslipidemia and hepatic steatosis [8].

Table 3: Metabolic Pathways Regulated by Glucagon-Insulin Crosstalk

Metabolic PathwayGlucagon EffectInsulin EffectIntegrated Outcome
Glycogenolysis↑↑↑ (via cAMP/PKA)↓ (glycogen synthase activation)Net glucose output (fasting)
Gluconeogenesis↑↑ (CREB/FOXO1)↓ (AKT/FOXO1 inhibition)Controlled glucose production
Amino acid catabolism↑ (transporter upregulation)↓ (mTOR-mediated synthesis)Nitrogen homeostasis
Lipolysis↑ (indirect catecholamine release)↓ (PDE3B inhibition)Free fatty acid regulation

Properties

Product Name

Glucagon (hydrochloride)

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride

Molecular Formula

C153H226ClN43O49S

Molecular Weight

3519.2 g/mol

InChI

InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1

InChI Key

RKGLLHCSSVJTAN-YYICOITRSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.